4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
4-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para position and a 4-(2-oxopyrrolidin-1-yl)phenyl moiety on the amide nitrogen.
Properties
IUPAC Name |
4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-4-13(5-11-16)18(22)19-14-6-8-15(9-7-14)20-12-2-3-17(20)21/h4-11H,2-3,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPYVDBGRLFHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
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Formation of the Pyrrolidinone Ring: : The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors. For instance, 2-oxopyrrolidine can be prepared by the reaction of γ-butyrolactone with ammonia or primary amines under acidic or basic conditions .
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Attachment of the Phenyl Group: : The phenyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 4-bromoaniline with 2-oxopyrrolidine in the presence of a base such as potassium carbonate.
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Formation of the Benzamide Moiety: : The final step involves the acylation of the amine group with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. This reaction typically occurs under mild conditions and yields the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 4-hydroxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
- Reduction
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Biological Activity
4-Methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound that belongs to the benzamide class, characterized by its unique structural features, including a methoxy group and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Chemical Name : this compound
- CAS Number : 941992-62-7
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 310.3471 g/mol
- Structure :
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that benzamide derivatives can exert broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have shown efficacy against various viruses by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
- Anticancer Properties : Compounds within this structural class have been evaluated for their antiproliferative effects against several cancer cell lines. Notably, some derivatives demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Antiviral Activity
A study highlighted the antiviral potential of N-substituted benzamides, where derivatives were tested for their ability to inhibit HBV replication. The results indicated that certain compounds could effectively increase A3G levels, leading to reduced viral loads in infected cell cultures .
Anticancer Activity
In a comparative study of various benzamide derivatives, this compound was evaluated alongside established anticancer agents like doxorubicin. The findings revealed that this compound exhibited comparable antiproliferative activity against multiple cancer cell lines, with IC50 values ranging from 2.2 to 5.3 µM .
Data Table: Biological Activity Comparison
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the benzamide core or the arylpiperazine/pyrrolidinone moieties. Key examples include:
Table 1: Structural Features of Analogs
Key Observations:
- Pyrrolidinone vs. Piperazine/Sulfonamide Groups: The 2-oxopyrrolidin-1-yl group in the target compound provides a rigid, polar scaffold distinct from the flexible piperazine or sulfonamide groups in analogs like compound 7 or 33 . This rigidity may enhance binding specificity in enzyme pockets.
- Methoxy Positioning : The para-methoxy group on the benzamide is conserved across multiple analogs, suggesting its role in π-π stacking or metabolic stability .
Key Observations:
- Yield Variability : Piperazine-linked analogs (e.g., compound 7) show higher yields (76%) compared to sulfonamide derivatives (e.g., compound 32: 18%), possibly due to steric hindrance during coupling .
- Chromatography Methods : Gradient elution with n-hexane/ethyl acetate is common for polar benzamide derivatives .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via coupling reactions between 4-methoxybenzoic acid derivatives and 4-(2-oxopyrrolidin-1-yl)aniline. Use coupling agents like DCC/HOBt under low temperatures (-50°C) to minimize side reactions . Optimize yield by varying solvent polarity (e.g., DMF vs. THF), adjusting stoichiometry (1.2:1 amine-to-acid ratio), and employing column chromatography (chloroform:methanol 3:1) for purification . Monitor reaction progress via TLC at 2-hour intervals to prevent decomposition.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm) and pyrrolidinone carbonyl groups . IR spectroscopy confirms amide C=O (~1650 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹) stretches. X-ray crystallography resolves hydrogen-bonding networks and crystal packing, as demonstrated in structurally similar benzamides . Mass spectrometry (ESI-TOF) validates molecular weight with <2 ppm error.
Q. What are the key considerations in designing biological assays to evaluate its pharmacological potential?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorogenic substrates for proteases) at pH 7.4 with controls for non-specific binding . Assess cytotoxicity via MTT assay in relevant cell lines (IC₅₀ determination). Test solubility in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Q. What intermolecular interactions are observed in crystalline forms of related benzamide derivatives?
- Methodological Answer : X-ray studies of analogs reveal C–H⋯O hydrogen bonds (2.8–3.2 Å) between amide carbonyls and aromatic protons, forming dimeric structures. π-π stacking (3.8–4.2 Å spacing) between benzamide rings enhances stability . Hirshfeld surface analysis can guide co-crystallization strategies.
Advanced Research Questions
Q. How can computational methods predict the reactivity or biological targets of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces for reactivity predictions . Molecular docking (AutoDock Vina) against the PDB database identifies potential targets (e.g., kinases) via binding affinity (<-8 kcal/mol). Validate with MD simulations (100 ns) and cross-reference experimental IC₅₀ data .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?
- Methodological Answer : Acquire 2D NMR (COSY, HSQC) to assign overlapping signals. For crystal-solution discrepancies, perform variable-temperature NMR or analyze polymorphs via PXRD . Simulate NMR shifts using DFT (error tolerance ±0.3 ppm) .
Q. How can solubility and stability under varying pH conditions be systematically investigated?
- Methodological Answer : Conduct pH-solubility profiling (pH 1–10) via shake-flask method with HPLC quantification . Assess stability via forced degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products by LC-MS. Use DLS to monitor aggregation in buffers .
Q. What methodologies determine the thermodynamic stability of tautomers or conformers?
- Methodological Answer : Differential scanning calorimetry (DSC) measures enthalpy differences. Variable-temperature ¹H NMR (25–80°C) tracks signal coalescence for energy barrier estimation (Eyring analysis). Computational studies (MP2/cc-pVTZ) calculate Gibbs free energies. Single-crystal X-ray at multiple temperatures confirms dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
